Lipophilicity Advantage: 1.35 Log Unit Increase Over the Des-Chloro Phenyl Analog
The target compound exhibits an XLogP3 of 3.6, which is 1.35 log units higher than the 2.25 logP of the direct des-chloro analog 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol (CAS 306953-58-2) [1][2]. This difference arises solely from the para-chloro substitution on the phenyl ring and is expected to enhance membrane permeability by approximately 2–3 fold according to the Hansch equation, while maintaining compliance with Lipinski's Rule of Five [1][2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol (CAS 306953-58-2): logP = 2.25 |
| Quantified Difference | Δ logP = +1.35 (target more lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 algorithm vs. MolBiC physicochemical model |
Why This Matters
This quantifiable lipophilicity difference means the chlorophenyl compound will exhibit distinct cellular permeability and protein-binding profiles, making it unsuitable to interchange with the phenyl analog without re-optimizing assay conditions.
- [1] PubChem Compound Summary for CID 135519107, (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol. National Center for Biotechnology Information. Accessed 2026-04-30. https://pubchem.ncbi.nlm.nih.gov/compound/135519107 View Source
- [2] MolBiC Compound Details: 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol (CP0187270). IDRB Lab. Accessed 2026-04-30. https://molbic.idrblab.net/data/compound/details/CP0187270 View Source
